4-Nitrophenyl trichloroacetate
Description
4-Nitrophenyl trichloroacetate is an ester derivative of 4-nitrophenol and trichloroacetic acid. The compound features a nitro group at the para position of the phenyl ring, which enhances electron-withdrawing effects, and a trichloroacetyl group, which influences reactivity and stability. Such esters are typically used as reactive intermediates in organic synthesis, particularly in acyl transfer reactions or as probes for studying enzyme kinetics due to their chromogenic properties upon hydrolysis .
Properties
IUPAC Name |
(4-nitrophenyl) 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHTVPJGHDBBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508621 | |
| Record name | 4-Nitrophenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-89-8 | |
| Record name | 4-Nitrophenyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl trichloroacetate can be synthesized through the reaction of 4-nitrophenol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of 4-nitrophenyl trichloroacetate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl trichloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base, yielding 4-nitrophenol and trichloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid are commonly used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl trichloroacetate.
Hydrolysis: 4-Nitrophenol and trichloroacetic acid.
Scientific Research Applications
4-Nitrophenyl trichloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-nitrophenyl trichloroacetate involves its reactivity towards nucleophiles. The ester bond is cleaved through nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds for Comparison :
4-Nitrophenyl Chloroacetate (CAS 79328-69-1): Molecular Formula: C₈H₆ClNO₄ Molecular Weight: 215.59 g/mol Key Feature: Chloroacetyl substituent instead of trichloroacetyl. Reactivity: Likely hydrolyzes faster than trichloroacetate due to reduced electron-withdrawing effects of the single chlorine atom .
Acyloxy Nitroso Compounds (e.g., 4-nitrosotetrahydro-2H-pyran-4-yl 2,2,2-trichloroacetate): Half-Life (HNO Release): 50–120 minutes under neutral conditions. Comparison: The trichloroacetate group provides intermediate HNO release kinetics compared to acetate (slower) and trifluoroacetate (faster) derivatives. This balance makes it suitable for controlled biological studies .
4-Nitrophenyl Boronic Acid: Hydrolysis: Converts to 4-nitrophenol with a rate constant of 0.0586 s⁻¹ in the presence of H₂O₂. pH Sensitivity: Optimal conversion at pH ~11. This contrasts with esters like 4-nitrophenyl trichloroacetate, which may hydrolyze under milder conditions due to the labile ester bond .
Reactivity and Stability
- Trichloroacetate Ion Behavior : Sodium trichloroacetate exhibits a salting-out effect on polymers like PNIPAM, attributed to weak hydration and electrostatic interactions. This suggests that the trichloroacetate group in esters may reduce solubility in aqueous systems compared to chloroacetate or acetate analogs .
- Solvent Effects: The decomposition of trichloroacetate ions in monocarboxylic acids (e.g., acetic acid) shows minimal changes in activation enthalpy, indicating stability across similar solvents. This implies that 4-nitrophenyl trichloroacetate may maintain consistent reactivity in diverse organic media .
Data Table: Comparative Analysis of Key Compounds
*Estimated data based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
